

# The Function of CCR3 in Mast Cell and Basophil Activation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCR3 Antagonist

Cat. No.: B1641431

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Focus:** This document provides an in-depth examination of the C-C chemokine receptor 3 (CCR3), detailing its critical role in the activation and function of mast cells and basophils. It covers molecular mechanisms, signaling pathways, functional outcomes, and key experimental methodologies relevant to therapeutic discovery.

## Introduction: CCR3 in Allergic Inflammation

The C-C chemokine receptor 3 (CCR3) is a G-protein coupled receptor that plays a pivotal role in the orchestration of allergic inflammatory responses.<sup>[1][2]</sup> It is predominantly expressed on key effector cells of the type 2 immune response, including eosinophils, basophils, mast cells, and Th2 lymphocytes.<sup>[3][4][5]</sup> The primary ligands for CCR3 include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), as well as other chemokines like RANTES (CCL5) and MCP-4 (CCL13).<sup>[3][4]</sup> The interaction between these chemokines and CCR3 is a central mechanism for recruiting and activating mast cells and basophils at sites of allergic inflammation, making CCR3 a significant target for drug development in diseases such as asthma, allergic rhinitis, and atopic dermatitis.<sup>[2]</sup>

## CCR3 Expression and Function in Mast Cells

Human mast cell progenitors express several chemokine receptors, but upon maturation, CCR3 is one of the few that remain.<sup>[6][7]</sup> However, its expression and function exhibit significant heterogeneity depending on tissue location and species.

2.1 Chemotaxis and Migration: A primary function of CCR3 on human mast cells is mediating chemotaxis. Human lung mast cells (HLMC) migrate in response to CCR3 ligands eotaxin-1 and RANTES.[8][9] This directed migration is crucial for the accumulation of mast cells within tissues like the bronchial mucosa in asthmatics.[6] Interestingly, this function is not conserved across species, as studies on mouse bone marrow-derived mast cells (BMMCs) have shown they do not migrate towards CCR3 ligands, suggesting significant differences between human and murine models.[6]

2.2 Co-stimulation and Mediator Release: While CCR3 activation by eotaxin alone does not typically induce degranulation or histamine release from human mast cells, it plays a potent co-stimulatory role.[1][8] When combined with Fc $\epsilon$ RI cross-linking (the primary pathway for IgE-mediated activation), CCR3 signaling significantly enhances the release of key allergic mediators, such as IL-13.[1] This synergy suggests that the chemokine environment in tissues can amplify ongoing IgE-mediated allergic reactions. In some contexts, such as experimental allergic conjunctivitis models, eotaxin-1/CCR3 signaling has been shown to be essential for mast cell degranulation and the subsequent clinical symptoms.[10]

## CCR3 Function in Basophils

Basophils are key circulating effector cells in allergic responses, and CCR3 is highly expressed on their surface.[11][12] Its role in basophil function is multifaceted, encompassing migration and the enhancement of mediator release.

3.1 Chemotaxis: Similar to its role in mast cells, CCR3 is a major driver of basophil migration. Ligands such as eotaxin and RANTES effectively induce basophil chemotaxis, enabling their recruitment from the bloodstream into inflamed tissues.[11][13] This process is central to the development of both early- and late-phase allergic reactions.[13]

3.2 Activation and Mediator Release: CCR3 signaling directly contributes to basophil activation. Eotaxin-1 (CCL11) has been shown to enhance the release of histamine and leukotriene C4 from human basophils, particularly when the cells are primed with cytokines like IL-3.[11][14] Furthermore, eotaxin can potentiate antigen-dependent IL-4 production by basophils, a critical cytokine for driving Th2 polarization and IgE production.[1] Upon activation, CCR3 expression on the basophil surface can be downregulated, a phenomenon that has been explored for its diagnostic potential.[15]

## CCR3 Signaling Pathways

Upon ligand binding, CCR3, like other G-protein coupled receptors, activates intracellular signaling cascades that mediate its biological effects. The receptor couples primarily through the  $\text{G}\alpha_i$  subunit of heterotrimeric G-proteins.

- **G-Protein Activation:** Ligand binding induces a conformational change in CCR3, leading to the dissociation of the  $\text{G}\alpha_i$  and  $\text{G}\beta\gamma$  subunits.
- **Downstream Effectors:**
  - **PI3K/Akt Pathway:** The  $\text{G}\beta\gamma$  subunit activates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt. This pathway is crucial for cell survival and chemotaxis.
  - **MAPK Pathway:** Activation of the Ras/Raf/MEK/ERK cascade is also initiated, playing a role in gene expression and cytokine production.
  - **Calcium Mobilization:** G-protein activation leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for degranulation and mediator release.<sup>[1]</sup>

The following diagram illustrates the principal signaling events downstream of CCR3 activation.

[Click to download full resolution via product page](#)**Caption:** CCR3 signaling cascade in mast cells and basophils.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CCR3 function.

Table 1: CCR3 Expression in Human Mast Cells

| Tissue               | % of Tryptase+ Mast Cells Expressing CCR3 | Reference |
|----------------------|-------------------------------------------|-----------|
| Skin                 | >70%                                      | [8]       |
| Intestinal Submucosa | >70%                                      | [8]       |
| Intestinal Mucosa    | ≤20%                                      | [8]       |

| Lung Interstitium | ≤20% | [8][9] |

Table 2: Functional Responses Mediated by CCR3

| Cell Type             | Ligand            | Concentration | Effect                            | Reference |
|-----------------------|-------------------|---------------|-----------------------------------|-----------|
| Human Lung Mast Cells | Eotaxin-1         | 10-100 nM     | Induces chemotaxis                | [8][9]    |
| Human Lung Mast Cells | RANTES            | 10-100 nM     | Induces chemotaxis                | [8]       |
| Human Lung Mast Cells | Eotaxin-1         | 1-100 nM      | Does not induce histamine release | [8]       |
| Human Basophils       | Eotaxin-1 / MCP-4 | Not specified | Induces migration                 | [11]      |

| IL-3 Primed Basophils | Eotaxin-1 / MCP-4 | Not specified | Induces histamine and leukotriene release | [11] |

Table 3: CCR3 as a Diagnostic Marker in Basophil Activation Tests (BAT)

| Assay Comparison       | Sensitivity | Specificity | Condition                | Reference |
|------------------------|-------------|-------------|--------------------------|-----------|
| CCR3<br>Downregulation | 83%         | 59%         | Chronic Urticaria (HRA+) | [15]      |
| Flow2 CAST (CCR3/CD63) | 55%         | 80%         | Antibiotic Allergy       | [16][17]  |

| Flow-CAST | 53% | 80% | Antibiotic Allergy | [16][17] |

Table 4: Effects of CCR3 Deficiency in a Mouse Model of Allergic Airway Inflammation

| Parameter                            | Wild-Type (WT) Mice | CCR3-deficient (CCR3-/-) Mice                  | Finding                                                                        | Reference |
|--------------------------------------|---------------------|------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Intraepithelial Mast Cells (Trachea) | Baseline            | 4- to 12-fold increase post-allergen challenge | CCR3 disruption leads to increased mast cell numbers in the airway epithelium. | [3]       |

| Airway Hyperresponsiveness (AHR) | Present | Enhanced AHR | Paradoxical increase in AHR despite reduced eosinophil recruitment. | [3][18] |

## Experimental Protocols

Detailed methodologies are essential for studying CCR3 function. Below are representative protocols for key assays.

### 6.1 Protocol: Basophil Activation Test (BAT) via Flow Cytometry

This assay measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils following stimulation with a specific allergen or secretagogue. CCR3 is a robust marker for identifying the basophil population.[19][20]

[Click to download full resolution via product page](#)**Caption:** Standard workflow for a CCR3-based basophil activation test.

**Methodology Details:**

- **Blood Collection:** Whole blood is collected in EDTA-containing tubes to prevent coagulation.
- **Stimulation:** Aliquots of blood are incubated with a stimulation buffer, often containing IL-3 to prime the basophils. The specific allergen, a positive control (e.g., anti-FcεRI antibody), and a negative control (buffer alone) are added.[\[16\]](#)
- **Staining:** The activation is stopped by adding cold buffer. A cocktail of fluorescently-labeled monoclonal antibodies is added. A typical panel includes anti-CCR3 to identify basophils and anti-CD63 and/or anti-CD203c to measure activation.[\[19\]](#)[\[21\]](#)
- **Acquisition and Analysis:** After incubation and red blood cell lysis, samples are analyzed on a flow cytometer. Basophils are identified as a distinct population with high CCR3 expression. [\[20\]](#) The percentage of these cells that have upregulated CD63 or CD203c is then calculated to determine the level of activation.

**6.2 Protocol: Mast Cell Chemotaxis Assay (Boyden Chamber)**

This assay quantifies the migration of mast cells toward a chemoattractant.

**Methodology Details:**

- **Cell Preparation:** Purified human mast cells (e.g., from lung tissue) are suspended in an appropriate assay medium.[\[8\]](#)
- **Chamber Setup:** A Boyden chamber (or a modern multi-well equivalent) is used, which consists of upper and lower wells separated by a microporous membrane (e.g., 8-μm pore size).
- **Loading:** The lower chamber is filled with medium containing the chemoattractant (e.g., 10-100 nM eotaxin-1) or a buffer control.[\[8\]](#) The mast cell suspension is added to the upper chamber.
- **Incubation:** The chamber is incubated for several hours (e.g., 3 hours) at 37°C to allow for cell migration through the membrane.

- Quantification: Migrated cells in the lower chamber are collected and counted using a microscope, hemocytometer, or flow cytometry. To confirm the role of CCR3, a blocking anti-CCR3 antibody can be pre-incubated with the cells before the assay.[8]

### 6.3 Protocol: Immunohistochemistry for CCR3 in Tissues

This technique is used to visualize the location of CCR3-expressing cells within tissue sections.

#### Methodology Details:

- Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (e.g., from skin or gut biopsies) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CCR3 antigen.
- Blocking: Non-specific binding sites are blocked using a serum-based blocking solution.
- Primary Antibody Incubation: The sections are incubated with a primary antibody against CCR3.
- Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a substrate-chromogen solution (e.g., DAB) to produce a colored precipitate at the site of the antigen.
- Double Staining (Optional): To identify the cell type expressing CCR3, a second round of staining can be performed with an antibody against a mast cell marker (e.g., tryptase or chymase) using a different chromogen.[8][9]
- Analysis: The slides are counterstained, dehydrated, and mounted for microscopic examination to determine the percentage and location of double-positive cells.

## Therapeutic Implications: CCR3 Antagonism

Given its central role in recruiting and activating key allergic effector cells, CCR3 is an attractive therapeutic target. **CCR3 antagonists**, which include small molecules and monoclonal antibodies, are designed to block the binding of eotaxins and other chemokines to the receptor. [4] By inhibiting CCR3, these agents can reduce the migration and activation of mast cells, basophils, and eosinophils, thereby mitigating the inflammatory cascade that drives allergic

diseases.<sup>[2][4]</sup> Animal studies have shown that antagonizing CCR3 can lead to a reduction in airway inflammation, supporting its potential as a therapeutic strategy for conditions like eosinophilic asthma.<sup>[2][22]</sup>

## Conclusion

CCR3 is a multifunctional receptor that is integral to the pathobiology of allergic diseases. In mast cells and basophils, it functions not only as a director of cell trafficking to inflammatory sites but also as a critical co-stimulatory molecule that amplifies IgE-mediated activation and mediator release. The distinct roles and expression patterns of CCR3, including notable species-specific differences, highlight the complexity of its function. A thorough understanding of its signaling pathways and the application of robust experimental protocols are essential for dissecting its contributions to disease and for the successful development of novel CCR3-targeted therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [atsjournals.org](http://atsjournals.org) [atsjournals.org]
- 2. Recent developments in CCR3 antagonists - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [pnas.org](http://pnas.org) [pnas.org]
- 4. What are CCR3 antagonists and how do they work? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 5. Frontiers | Revisiting the Role of Eotaxin-1/CCL11 in Psychiatric Disorders [[frontiersin.org](https://frontiersin.org)]
- 6. The function of CCR3 on mouse bone marrow-derived mast cells in vitro - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://researchgate.net) [researchgate.net]
- 8. Expression of the chemokine receptor CCR3 on human mast cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [karger.com](https://karger.com) [karger.com]

- 10. Total IgE and eotaxin (CCL11) contents in tears of patients suffering from seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wao.confex.com [wao.confex.com]
- 13. Eotaxin (CCL11) and eotaxin-2 (CCL24) induce recruitment of eosinophils, basophils, neutrophils, and macrophages as well as features of early- and late-phase allergic reactions following cutaneous injection in human atopic and nonatopic volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eotaxin (CCL11) enhances mediator release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of CCR3 as a basophil activation marker [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new basophil activation test using CD63 and CCR3 in allergy to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Robust expression of CCR3 as a single basophil selection marker in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The study of the role of purified anti-mouse CD193 (CCR3) antibody in allergic rhinitis mouse animal models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of CCR3 in Mast Cell and Basophil Activation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1641431#the-function-of-ccr3-in-mast-cell-and-basophil-activation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)